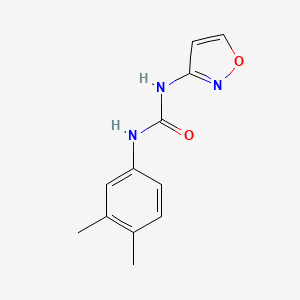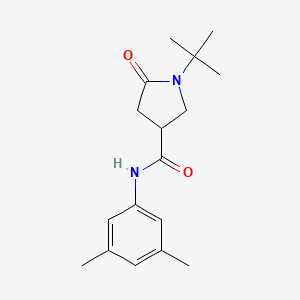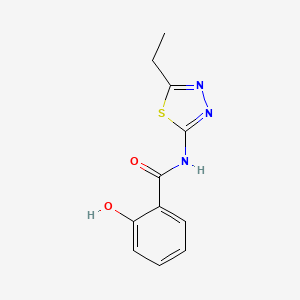![molecular formula C17H27N3O5S B5364534 N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5364534.png)
N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as DMAP, is a chemical compound that has been widely used in scientific research. DMAP has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. In
作用机制
The mechanism of action of N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is not fully understood. However, it is believed that this compound acts as a nucleophilic catalyst, facilitating the formation of esters and amides by reacting with carboxylic acids and amines. This compound has also been found to inhibit the activity of certain enzymes and proteins, making it a potential therapeutic agent.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and viruses, and can also inhibit the activity of certain enzymes and proteins. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, and can also improve cognitive function in animal models.
实验室实验的优点和局限性
The advantages of using N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in lab experiments include its ability to act as a catalyst in a variety of chemical reactions, its antimicrobial and antitumor properties, and its potential as a therapeutic agent. However, there are also limitations to using this compound in lab experiments. This compound is highly reactive and can be hazardous if not handled properly. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are many future directions for the research and development of N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide. One area of focus is the development of new drugs and pharmaceuticals based on the properties of this compound. Another area of focus is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its potential therapeutic applications. Additionally, research could be conducted to explore the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its ability to act as a catalyst in a variety of chemical reactions. This compound has been found to have antimicrobial, antiviral, and antitumor properties, making it a promising candidate for the development of new drugs and pharmaceuticals. While there are limitations to using this compound in lab experiments, there are also many future directions for the research and development of this compound. With further study, this compound could prove to be a valuable tool in the fight against disease and illness.
合成方法
The synthesis method of N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide involves the reaction of 3,4-dimethoxybenzyl chloride with piperidine in the presence of dimethylamine. The resulting product is then treated with sulfonyl chloride to yield this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail and strict adherence to safety protocols.
科学研究应用
N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been widely used in scientific research due to its ability to act as a catalyst in a variety of chemical reactions. This compound has been found to be particularly useful in the synthesis of esters and amides. In addition, this compound has been used in the development of new drugs and pharmaceuticals. This compound has been found to have antimicrobial, antiviral, and antitumor properties, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-19(2)26(22,23)20-9-7-14(8-10-20)17(21)18-12-13-5-6-15(24-3)16(11-13)25-4/h5-6,11,14H,7-10,12H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOSWDOMARBZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-phenyl-5-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]-2-pyridinamine hydrochloride](/img/structure/B5364475.png)

![N-cyclopropyl-1-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5364485.png)
![N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride](/img/structure/B5364490.png)



![N-ethyl-3-fluoro-5-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5364514.png)
![isopropyl 4-{3-methyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5364528.png)

![2,6-dimethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenyl acetate](/img/structure/B5364544.png)
![4-ethoxy-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5364558.png)